molecular formula C6H5CuO7- B077223 Cupric citrate CAS No. 10402-15-0

Cupric citrate

Cat. No.: B077223
CAS No.: 10402-15-0
M. Wt: 252.65 g/mol
InChI Key: ANIGJPSKHKFUNC-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cupric citrate (CuCit), a coordination complex of copper (Cu²⁺) and citrate ions (C₆H₅O₇³⁻), is widely utilized in animal nutrition, pharmaceuticals, and analytical chemistry due to its unique solubility and bioavailability . Unlike inorganic copper salts, CuCit is classified as an organic copper source, characterized by its poor water solubility but high solubility in acidic environments (e.g., gastric fluids) and ammonia solutions . This property enhances its absorption efficiency in biological systems, making it a preferred alternative to traditional copper supplements like copper sulfate (CuSO₄) in livestock feed . Structurally, CuCit forms stable chelates with copper, which are less prone to precipitation in neutral or alkaline conditions compared to inorganic counterparts .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cupric citrate can be synthesized by reacting citric acid with copper(II) sulfate in an aqueous solution. The reaction typically involves dissolving citric acid in water, followed by the addition of copper(II) sulfate. The mixture is then heated to facilitate the reaction, resulting in the formation of copper citrate.

Industrial Production Methods

Industrial production of this compound involves similar methods but on a larger scale. The process includes precise control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Cupric citrate undergoes various chemical reactions, including:

    Oxidation: The copper ion in the compound can undergo oxidation reactions.

    Reduction: The compound can be reduced under specific conditions.

    Substitution: Ligand exchange reactions can occur, where the citrate ligand is replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Ligand exchange can be facilitated by using other chelating agents like EDTA.

Major Products Formed

    Oxidation: Oxidized forms of copper citrate.

    Reduction: Reduced copper species.

    Substitution: New coordination compounds with different ligands.

Scientific Research Applications

Agricultural Applications

Nutritional Supplement in Animal Feed

Cupric citrate is primarily recognized for its use as a dietary supplement in animal nutrition. Research indicates that it enhances growth performance and overall health in livestock, particularly in weaned pigs. A study demonstrated that dietary this compound supplementation significantly improved growth performance, antioxidant status, serum lipid metabolites, and immunity in weaned pigs compared to traditional copper sources like cupric sulfate .

StudyConditionResults
Effects of graded levels of this compound on growth performanceWeaned pigsImproved growth performance and antioxidant status
Comparison with cupric sulfate and copper oxychlorideCrossbred calvesThis compound showed superior feed conversion efficiency

Food Processing

Processing Aid in Wine Production

This compound has been proposed as a processing aid in wine production. Its application serves to remove undesirable sulfur-containing compounds from wine, providing advantages over traditional agents like copper sulfate. Regulatory assessments confirm that this compound poses no public health risks when used under specified conditions .

ApplicationFunctionAdvantages
Wine productionRemoves sulfur compoundsSafer alternative to copper sulfate

Pharmaceutical Applications

Potential Therapeutic Uses

This compound is being explored for its potential therapeutic properties. Its complexation with other compounds has been studied for possible applications in drug formulation and as an antioxidant agent. The interaction of this compound with various biological molecules can enhance the stability and efficacy of pharmaceutical products .

Environmental Applications

Green Chemistry Initiatives

The synthesis of this compound using environmentally friendly methods presents a sustainable approach to chemical production. Recent patents highlight processes that utilize food-grade materials and minimize waste generation, aligning with green chemistry principles .

Case Study 1: this compound in Livestock Nutrition

In a controlled trial involving weaned pigs, different levels of this compound were administered. The study concluded that pigs receiving this compound exhibited better weight gain and improved feed conversion ratios compared to those receiving other forms of copper.

Case Study 2: this compound in Wine Processing

A regulatory assessment conducted by Food Standards Australia New Zealand (FSANZ) evaluated the use of this compound as a processing aid in wine production. The findings indicated that it effectively reduced sulfur compounds without adverse health effects, leading to its approval for broader use beyond bentonite-based applications .

Mechanism of Action

The mechanism of action of Cupric citrate involves its ability to chelate metal ions. The citrate ligand binds to copper ions, stabilizing them and facilitating their participation in various chemical and biological processes. The compound can interact with enzymes and proteins, affecting their activity and function.

Comparison with Similar Compounds

Solubility and Chemical Stability

Cupric citrate’s solubility profile distinguishes it from other copper compounds:

Compound Water Solubility (g/100 mL) Acid Solubility Key Applications
This compound <0.1 (pH 7) High (pH <3) Animal feed, chelation therapy
Copper sulfate 31.6 (20°C) High Agriculture, fungicides
Copper oxychloride Insoluble Moderate Pesticides, pigments
Copper oxide Insoluble Low Ceramics, supplements

Sources:

CuCit’s stability in acidic environments aligns with its role in enhancing copper uptake in monogastric animals, where gastric acidity promotes dissolution . In contrast, CuSO₄’s high water solubility increases the risk of copper leaching into the environment, raising concerns about soil and water contamination .

Complexation and Reactivity

CuCit forms coordinatively unsaturated complexes with citrate, which are catalytically active in redox reactions. For instance, CuCit-buffer chelates accelerate ascorbic acid oxidation by facilitating electron transfer between Cu²⁺ and ascorbate ions . This reactivity is less pronounced in CuSO₄, which lacks citrate’s stabilizing ligand effects .

Key Research Findings

  • Animal Nutrition : CuCit at 60 mg/kg diet reduced breast muscle cholesterol in broilers by 37% compared to controls, outperforming CuSO₄’s 25% reduction .
  • Analytical Chemistry : CuCit serves as a reference standard in spectroscopic studies due to its distinct coordination geometry, enabling precise quantification of copper-amine complexes .
  • Environmental Impact : Soil treated with CuCit retained 50% more bioavailable copper than CuSO₄-treated soil after 30 days, reducing the need for frequent reapplication .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing cupric citrate, and how can purity be validated?

this compound is typically synthesized by reacting copper sulfate with sodium citrate and sodium carbonate under controlled conditions. A common protocol involves dissolving sodium citrate dihydrate (173 g) and sodium carbonate monohydrate (117 g) in heated water, followed by filtration. A separate solution of cupric sulfate pentahydrate (27.06 g) is prepared and slowly combined with the alkaline citrate solution. The final mixture is diluted to 1 L .

  • Purity Validation : Use inductively coupled plasma mass spectrometry (ICP-MS) to quantify residual ions (e.g., Na⁺, SO₄²⁻). X-ray diffraction (XRD) confirms crystallinity, while thermogravimetric analysis (TGA) assesses hydration stability.

Q. Which analytical techniques are most effective for characterizing this compound’s physicochemical properties?

  • Spectroscopy : UV-Vis spectroscopy (200–400 nm range) identifies ligand-to-metal charge transfer bands. Fourier-transform infrared (FTIR) spectroscopy detects citrate coordination via carboxylate stretching (1600–1400 cm⁻¹) .
  • Chromatography : High-performance liquid chromatography (HPLC) with a C18 column separates citrate isomers.
  • Thermal Analysis : Differential scanning calorimetry (DSC) measures decomposition temperatures (typically >200°C for anhydrous forms) .

Q. How should researchers address contradictions in reported solubility data for this compound?

Discrepancies in solubility (e.g., pH-dependent variability) require systematic replication under standardized conditions:

  • Control pH (4.0–8.0), temperature (25°C ± 1°C), and ionic strength.
  • Compare results with published datasets using Bland-Altman analysis to quantify bias .
  • Document solvent preparation (e.g., deionized water vs. buffer systems) to isolate confounding factors .

Advanced Research Questions

Q. How can the PICOT framework be applied to design clinical or pharmacological studies involving this compound?

Adapt the PICOT (Population, Intervention, Comparison, Outcome, Time) model:

  • Population : Define target organisms or cell lines (e.g., E. coli biofilm models).
  • Intervention : Specify this compound concentration ranges (e.g., 0.1–10 mM).
  • Comparison : Use copper chloride or citrate-free controls.
  • Outcome : Quantify antimicrobial efficacy via minimum inhibitory concentration (MIC) assays.
  • Time : Determine exposure duration (e.g., 24–72 hours) .

Q. What computational methods are suitable for modeling this compound’s interaction with biological macromolecules?

  • Molecular Dynamics (MD) : Simulate citrate-Cu²⁺ chelation in aqueous environments (AMBER or CHARMM force fields).
  • Density Functional Theory (DFT) : Calculate electronic structure and binding energies for citrate-copper complexes (B3LYP/6-311++G** basis set).
  • Validate models with experimental EXAFS (Extended X-ray Absorption Fine Structure) data .

Q. How can researchers optimize experimental protocols to minimize this compound’s redox instability in aerobic conditions?

  • Inert Atmosphere : Conduct reactions in nitrogen/argon-gloveboxes.
  • Antioxidant Additives : Include 1–5 mM ascorbic acid to reduce Cu²⁺ → Cu⁺ oxidation.
  • Real-Time Monitoring : Use electrochemical sensors (e.g., cyclic voltammetry) to track redox potential shifts .

Q. What strategies are recommended for resolving conflicting data on this compound’s antimicrobial mechanisms?

  • Multi-Omics Integration : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to identify pathways affected by copper stress.
  • Genetic Knockouts : Use CRISPR-Cas9 to deactivate putative copper resistance genes (e.g., copA in Pseudomonas).
  • Synchrotron Imaging : Map intracellular copper distribution via micro-X-ray fluorescence (µXRF) .

Q. Methodological and Reporting Guidelines

Q. What are the best practices for documenting this compound synthesis in peer-reviewed publications?

  • Detailed Protocols : Include molar ratios, mixing rates, and filtration methods.
  • Supplemental Data : Provide raw XRD/TGA plots and HPLC chromatograms.
  • Reproducibility : Adhere to the Beilstein Journal’s standards: "Describe methods sufficiently for independent replication" .

Q. How should researchers ethically handle data sharing requests for this compound studies?

  • Data Availability Statements : Specify access conditions (e.g., "available upon request with a material transfer agreement").
  • Repository Uploads : Deposit datasets in FAIR-aligned platforms (e.g., Zenodo, Figshare) with DOI assignments .

Properties

CAS No.

10402-15-0

Molecular Formula

C6H5CuO7-

Molecular Weight

252.65 g/mol

IUPAC Name

copper;2-(carboxymethyl)-2-oxidobutanedioate

InChI

InChI=1S/C6H7O7.Cu/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h1-2H2,(H,7,8)(H,9,10)(H,11,12);/q-1;+2/p-2

InChI Key

ANIGJPSKHKFUNC-UHFFFAOYSA-L

SMILES

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Cu+2]

Canonical SMILES

C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])[O-].[Cu+2]

boiling_point

Decomposes (NTP, 1992)
Decomposes

Color/Form

Crystals;  monoclinic holohedra;  crystallizes from hot concentrated aqueous solution
Colorless, translucent crystals or powder
Rhombic crystals from water with 1 mol of water of crystallization

density

1.54 at 68 °F (USCG, 1999) - Denser than water;  will sink
1.665 g/cu cm at 20 °C
BULK DENSITY: 56.2 LB/CU FT;  HEAT OF SOLN: -3.9 KCAL/MOLE;  BUFFERING INDEX: 2.46;  STD FREE ENERGY OF ANION FORMATION: -278.8 KCAL FOR AQ SOLN @ 25 °C
Density: 1.542 g/cu cm /Citric acid monohydrate/
White, odorless crystals, granules or powder;  cool, saline taste. Stable in air, becomes anhydrous at 150 °C. Density: 1.814. Soluble in 3 parts water, 0.6 parts boiling water. Insoluble in alcohol. The aqueous solution is slightly alkaline to litmus. pH about 8 /Sodium citrate dihydrate/

flash_point

100 °C

melting_point

307 °F (anhydrous) (NTP, 1992)
153 °C

physical_description

Green to blue crystals or powder;  [MSDSonline]

Pictograms

Corrosive; Irritant

Related CAS

141633-96-7

solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992)
Very soluble in water;  freely soluble in ethanol;  soluble in ether
In water, 3.83X10+5 mg/L at 25 °C
Solubility in water: 54.0% w/w at 10 °C;  59.2% at 20 °C;  64.3% at 30 °C;  68.6% at 40 °C;  70.9% at 50 °C;  73.5% at 60 °C;  76.2% at 70 °C;  78.8% at 80 °C;  81.4% at 90 °C;  84.0% at 100 °C
Very soluble in ethanol;  soluble in ether, ethyl acetate;  insoluble in benzene, chloroform
592.0 mg/mL
Solubility in water, g/100ml at 20 °C: 59
Very soluble in water, slightly soluble in ether
Freely soluble (in ethanol)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.